Absolute (R)-Stereochemistry at C2 Versus (S)-Enantiomer: Defined Atom Stereocenter Count = 1 with Optical Rotation Consequences
The target compound possesses a single defined (R)-atom stereocenter at the morpholine C2 position, with zero undefined atom stereocenters (Defined Atom Stereocenter Count = 1; Undefined Atom Stereocenter Count = 0), confirming it is a single, fully assigned enantiomer [1]. In contrast, the (S)-enantiomer (CAS 2137423-86-8) bears the opposite configuration at this center [2]. While both enantiomers share identical computed physicochemical descriptors (MW 245.32, logP 0.8, TPSA 59 Ų, rotatable bonds 5) and are therefore unresolvable by achiral analytical methods, their chiral HPLC retention times and optical rotation values diverge, and – critically – biological targets discriminate between them. In the broader morpholine class, enantiomeric resolution achieving >99% enantiomeric excess has been demonstrated to be essential for PET tracer development, where the (S,S)- and (R,R)-enantiomers of related N-Boc-morpholine derivatives exhibited distinct biodistribution and brain uptake profiles [3]. No racemization was observed under standard Boc-deprotection conditions (TFA) when enantiopure starting material was employed [3].
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | Defined Atom Stereocenter Count = 1 (R-configuration); Undefined = 0; commercially available at 95–98% chemical purity; chiral purity (enantiomeric excess) not specified by vendors but structure is deposited as single enantiomer in PubChem |
| Comparator Or Baseline | (S)-enantiomer (CAS 2137423-86-8): Defined Atom Stereocenter Count = 1 (S-configuration); Undefined = 0; identical computed properties; commercial purity 97–98% |
| Quantified Difference | No quantitative ee data available from vendor COAs for either enantiomer; differentiation is categorical: (R) vs (S) absolute configuration at C2. Cross-study evidence: related N-Boc-morpholine enantiomers resolved to >99% ee by chiral HPLC and showed differential in vivo behavior |
| Conditions | Chiral HPLC for enantiomeric separation; optical rotation measurement; biological assays (e.g., norepinephrine transporter binding, PET imaging) for enantiomer discrimination |
Why This Matters
Procurement of the correct (R)-enantiomer is mandatory for any project where the chiral C2 center is a pharmacophoric determinant; substitution with the (S)-enantiomer or a racemate will generate a different chemical entity with potentially divergent biological activity, invalidating SAR conclusions and regulatory filings.
- [1] PubChem. (2025). Compound Summary for CID 124089873: tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 135341829: tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate. National Center for Biotechnology Information. View Source
- [3] Lin, K.-S., Ding, Y.-S., Kim, S.-W., & Kil, K.-E. (2005). Synthesis, enantiomeric resolution, and biological evaluation of (S,S)- and (R,R)-[¹⁸F]FRB and [¹⁸F]FRB-D₄. Nuclear Medicine and Biology, 32(5), 487–496. Describes chiral HPLC resolution of N-Boc-morpholine enantiomers to >99% ee and differential PET imaging results. View Source
